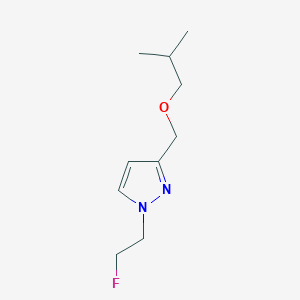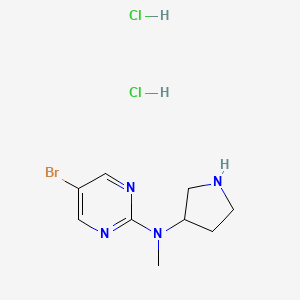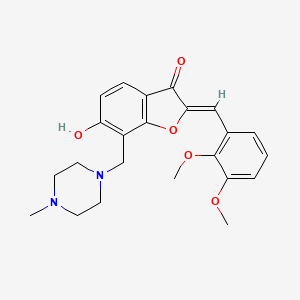![molecular formula C14H15ClFN3S B2875339 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine CAS No. 303987-42-0](/img/structure/B2875339.png)
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine
Overview
Description
The compound “(2-Chloro-1,3-thiazol-5-yl)methanol” is a solid with a molecular weight of 149.60 . Another compound, “(2-chloro-1,3-thiazol-5-yl)methyl acetate”, has a molecular weight of 191.64 . These compounds are related to the one you’re asking about, as they share the “(2-Chloro-1,3-thiazol-5-yl)methyl” moiety.
Molecular Structure Analysis
The crystal structure of a biologically active compound “(E)-1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methyl-2-nitroguanidine” has been investigated . This compound shares the “(2-chloro-1,3-thiazol-5-yl)methyl” moiety with the compound you’re interested in.Physical And Chemical Properties Analysis
“(2-chloro-1,3-thiazol-5-yl)methyl acetate” is a low melting solid with a melting point of 75 - 80°C at 1mm Hg . It’s stored under inert gas at 4°C .Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds related to "1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine" involves various chemical reactions aimed at creating targeted molecular structures with potential biological activities. For instance, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was reported, highlighting a condensation reaction strategy under basic conditions. This synthesis was followed by comprehensive spectroscopic analysis and X-ray diffraction studies to confirm the compound's structure. The compound exhibited moderate anthelmintic activity in biological evaluation tests (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Pharmacological Activities
Research into the pharmacological activities of piperazine derivatives, including structures similar to "1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine," has identified potential antimicrobial and antitumor properties. For example, a study on the antimycobacterial activity of 2-butyl-4-chloroimidazole-based substituted piperazine-thiosemicarbazone hybrids demonstrated significant inhibitory effects against Mycobacterium tuberculosis. This highlights the compound's relevance in the development of new antimycobacterial agents (Jallapally, Addla, Yogeeswari, Sriram, & Kantevari, 2014).
Molecular Docking Studies
Molecular docking studies have become a crucial tool in the discovery of compounds with specific biological targets. A study involving the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazine-1-yl)-1H-indazole presented docking analyses to predict the compound's interaction with biological targets. These studies are pivotal in understanding the molecular basis of the compound's potential therapeutic effects (Balaraju, Kalyani, & Laxminarayana, 2019).
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3S/c15-14-17-9-11(20-14)10-18-5-7-19(8-6-18)13-4-2-1-3-12(13)16/h1-4,9H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQKZJKUUUEFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(S2)Cl)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324642 | |
| Record name | 2-chloro-5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818073 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine | |
CAS RN |
303987-42-0 | |
| Record name | 2-chloro-5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-([2,3'-bifuran]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2875260.png)


![N-(3-bromophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2875265.png)


![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2875271.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2875273.png)


![ethyl (4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetate](/img/structure/B2875277.png)
